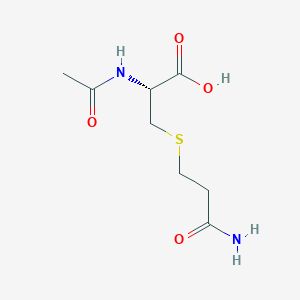

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine

描述

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine is a metabolite of acrylamide, a compound commonly found in various food products and industrial processes. This compound is formed in the body as a result of the detoxification of acrylamide, which is known for its potential neurotoxic and carcinogenic effects .

准备方法

Synthetic Routes and Reaction Conditions

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine can be synthesized through the reaction of acrylamide with glutathione, followed by enzymatic conversion to the corresponding cysteine conjugate. The reaction typically involves the following steps:

Reaction with Glutathione: Acrylamide reacts with glutathione to form S-(2-carbamoylethyl)glutathione.

Enzymatic Conversion: The S-(2-carbamoylethyl)glutathione is then converted to this compound through enzymatic processes involving glutathione S-transferase and N-acetyltransferase.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-efficiency liquid chromatography for purification and quality control .

化学反应分析

Types of Reactions

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides and sulfoxides.

Reduction: Reduction reactions can convert it back to its thiol form.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as dithiothreitol and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Disulfides and sulfoxides.

Reduction: Thiol derivatives.

Substitution: Various substituted cysteine derivatives.

科学研究应用

Urinary Biomarker Analysis

NAE serves as a critical urinary biomarker for assessing acrylamide exposure. Studies have shown that urinary levels of N-acetyl-S-(2-carbamoylethyl)-cysteine can be measured to estimate dietary acrylamide intake. For instance, a study involving children in Korea found that urinary levels of this metabolite varied significantly based on dietary habits and environmental factors such as passive smoking .

Physiologically Based Pharmacokinetic (PBPK) Modeling

Recent advancements have led to the development of PBPK models that incorporate NAE as a key component for estimating internal dosimetry of acrylamide exposure. These models help in understanding the kinetics of acrylamide metabolism and its metabolites, providing insights into potential health risks associated with different exposure levels .

Cardiovascular Risks

Research has established a link between acrylamide metabolites, including NAE, and cardiovascular risks, particularly in children with chronic kidney disease (CKD). A study indicated that higher urinary levels of NAE were associated with increased cardiovascular risk markers, suggesting that monitoring these metabolites could help identify at-risk populations .

Cancer Risk Assessment

The carcinogenic potential of acrylamide has been a focal point in many studies. The measurement of NAE levels serves as an important tool for epidemiological studies aiming to assess the relationship between dietary acrylamide intake and cancer risk. Evidence suggests that higher exposure correlates with increased cancer incidence, although results remain inconclusive across different populations .

Dietary Acrylamide Exposure in Children

A comprehensive study conducted across several European countries assessed determinants of dietary acrylamide exposure using urinary biomarkers like NAE. The findings revealed variations in exposure levels based on dietary patterns, highlighting the importance of monitoring these metabolites in public health initiatives aimed at reducing acrylamide intake among vulnerable populations like children .

Acrylamide Exposure and Neurological Effects

Long-term exposure to acrylamide has been linked to neurological disorders such as polyneuropathy. Research indicates that supplementation with antioxidants like glutathione may enhance the elimination of acrylamide and its metabolites, including NAE, potentially mitigating some neurological effects .

作用机制

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine exerts its effects primarily through its role in the detoxification of acrylamide. The compound is formed via the conjugation of acrylamide with glutathione, followed by enzymatic conversion. This detoxification pathway helps in reducing the neurotoxic and carcinogenic effects of acrylamide by facilitating its excretion from the body .

相似化合物的比较

Similar Compounds

N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine: Another metabolite of acrylamide with similar detoxification properties.

N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)-L-cysteine: A related compound formed through a different metabolic pathway.

Uniqueness

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine is unique due to its specific formation pathway and its role as a biomarker for acrylamide exposure. Its structure allows it to participate in various detoxification reactions, making it a crucial compound in toxicology studies .

生物活性

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) is a metabolite derived from acrylamide, a compound that is formed during the high-temperature cooking of certain foods and is recognized as a probable human carcinogen. The biological activity of AAMA has been the subject of various studies, focusing on its metabolic pathways, potential toxicity, and implications for human health.

Metabolism and Excretion

Acrylamide undergoes metabolism primarily through cytochrome P450 enzymes, leading to the formation of reactive intermediates. AAMA is produced when these intermediates conjugate with glutathione, facilitating their excretion via urine. This detoxification process is crucial for reducing the potential harmful effects of acrylamide exposure .

In a study involving Korean children, urinary levels of AAMA were measured to assess dietary exposure to acrylamide. The median concentration of AAMA in urine samples was found to be 68.1 ng/mL, with significant variations observed based on dietary habits and environmental factors such as passive smoking .

Toxicological Studies

Research indicates that acrylamide and its metabolites can induce neurotoxicity and carcinogenic effects. The exact mechanisms remain under investigation; however, AAMA's role as a biomarker for acrylamide exposure underscores its relevance in toxicological assessments. High levels of AAMA have been associated with increased risks of developing cancer due to its formation from acrylamide .

Case Studies and Research Findings

- Urinary Biomonitoring : A study conducted on children in Korea highlighted the correlation between dietary intake of acrylamide-containing foods and urinary levels of AAMA. Children exposed to environmental smoke showed elevated levels of this metabolite, indicating that lifestyle factors significantly influence acrylamide metabolism .

- Dietary Exposure Assessment : An assessment of dietary acrylamide exposure in the United States revealed that common foods such as fried potatoes and baked goods are significant sources. This study emphasized the need for public health measures to reduce acrylamide levels in food products .

Table 1: Summary of Biological Activities of this compound

| Activity | Description |

|---|---|

| Metabolism | Conjugation with glutathione; excreted in urine as AAMA |

| Antioxidant Potential | Hypothetical based on structural similarities with NAC |

| Toxicity | Associated with neurotoxicity and potential carcinogenic effects |

| Biomarker Use | Indicative of dietary exposure to acrylamide |

属性

IUPAC Name |

(2R)-2-acetamido-3-(3-amino-3-oxopropyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBCHNJZQQEQRX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920489 | |

| Record name | N-Acetyl-S-(3-amino-3-oxopropyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81690-92-8 | |

| Record name | N-Acetyl-S-(propionamide)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081690928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-S-(3-amino-3-oxopropyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。